molecular formula C10H12O2S B14436849 4-(Phenylsulfinyl)butan-2-one CAS No. 77657-95-5

4-(Phenylsulfinyl)butan-2-one

Cat. No.: B14436849
CAS No.: 77657-95-5
M. Wt: 196.27 g/mol
InChI Key: HNNOPQGAVNGTQE-UHFFFAOYSA-N
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Description

4-(Phenylsulfinyl)butan-2-one is a compound known for its diverse biological activities. It is derived from marine sources, particularly soft coral, and has been studied for its neuroprotective and anti-inflammatory properties . This compound has garnered attention in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 4-(Phenylsulfinyl)butan-2-one can be achieved through several routes. One common method involves the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to yield the desired product . Another approach involves the reduction of 4-phenyl-3-buten-2-one using sodium borohydride in ethanol, followed by purification through column chromatography . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Phenylsulfinyl)butan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like NBS. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Phenylsulfinyl)butan-2-one involves several molecular targets and pathways. It has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines through histone acetylation . This epigenetic regulation plays a crucial role in modulating gene expression and inflammatory responses. Additionally, the compound’s neuroprotective effects are attributed to its ability to reduce the expression of inflammatory markers like TNF-α, COX-2, and iNOS .

Comparison with Similar Compounds

4-(Phenylsulfinyl)butan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfinyl group, which imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

77657-95-5

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

4-(benzenesulfinyl)butan-2-one

InChI

InChI=1S/C10H12O2S/c1-9(11)7-8-13(12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

HNNOPQGAVNGTQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCS(=O)C1=CC=CC=C1

Origin of Product

United States

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